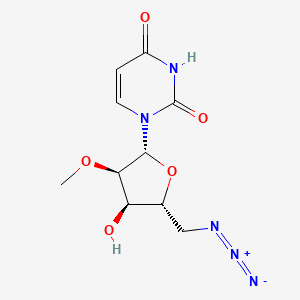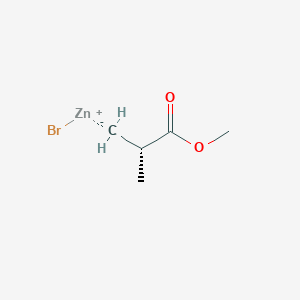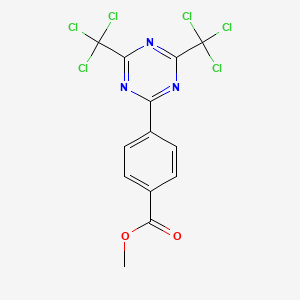
6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one
Descripción general
Descripción
6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one, also known as DBBO, is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. DBBO is a heterocyclic compound that contains both bromine and nitrogen atoms in its structure. It has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one is not fully understood. However, studies have suggested that 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one inhibits the activity of enzymes involved in cancer cell growth, such as DNA topoisomerase II and histone deacetylase. 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one has been shown to have several biochemical and physiological effects. Studies have found that 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one has also been found to reduce the expression of several genes involved in cancer cell growth, including cyclin D1 and Bcl-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. However, one of the limitations of using 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one is its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
Direcciones Futuras
There are several future directions for 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one research. One potential direction is the development of 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one-based drugs for cancer treatment. Another direction is the study of 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one's potential antibacterial and antifungal properties for the development of new antibiotics. Additionally, further studies are needed to fully understand the mechanism of action of 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one and its physiological effects.
Conclusion:
In conclusion, 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one is a compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound has been synthesized using several methods, and its mechanism of action and physiological effects have been studied extensively. 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one has shown promising results in inhibiting the growth of cancer cells and has potential applications in drug development. Further research is needed to fully understand the compound's mechanism of action and to explore its potential as a drug candidate for cancer treatment and antibiotic development.
Aplicaciones Científicas De Investigación
6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one has been studied for its potential pharmacological properties, including its anticancer, antifungal, and antibacterial activities. Several studies have shown that 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one inhibits the growth of various cancer cell lines, including lung, liver, and breast cancer cells. 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one has also been found to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Propiedades
IUPAC Name |
6,8-dibromo-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NO2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINVOIWLCFTQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C(=CC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558471 | |
| Record name | 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
24036-51-9 | |
| Record name | 6,8-Dibromo-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(5-Chloropyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611292.png)
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile](/img/structure/B1611293.png)








